molecular formula C18H35NO B14347138 4-Cyclohexyl-N,N-bis(2-methylpropyl)butanamide CAS No. 91424-56-5

4-Cyclohexyl-N,N-bis(2-methylpropyl)butanamide

Cat. No.: B14347138
CAS No.: 91424-56-5
M. Wt: 281.5 g/mol
InChI Key: MWBRANNGXGGHLK-UHFFFAOYSA-N
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Description

4-Cyclohexyl-N,N-bis(2-methylpropyl)butanamide is an organic compound belonging to the class of amides It is characterized by a cyclohexyl group attached to the nitrogen atom of the amide, with two 2-methylpropyl groups also bonded to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-N,N-bis(2-methylpropyl)butanamide typically involves the reaction of cyclohexylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with 2-methylpropyl bromide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-N,N-bis(2-methylpropyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted amides or cyclohexyl derivatives

Scientific Research Applications

4-Cyclohexyl-N,N-bis(2-methylpropyl)butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-N,N-bis(2-methylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexylbutyramide
  • N,N-Diisopropylbutanamide
  • N-Cyclohexyl-N-methylbutanamide

Comparison

4-Cyclohexyl-N,N-bis(2-methylpropyl)butanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

91424-56-5

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

4-cyclohexyl-N,N-bis(2-methylpropyl)butanamide

InChI

InChI=1S/C18H35NO/c1-15(2)13-19(14-16(3)4)18(20)12-8-11-17-9-6-5-7-10-17/h15-17H,5-14H2,1-4H3

InChI Key

MWBRANNGXGGHLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CCCC1CCCCC1

Origin of Product

United States

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